4-amino-1-(3-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Overview
Description
The compound “4-amino-1-(3-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Molecular Structure Analysis
Quinolines, including “4-amino-1-(3-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one”, contain a nitrogen group and exhibit important biological activities . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Scientific Research Applications
Synthesis and Derivatives
- Synthesis Techniques : The compound and its derivatives have been synthesized using various methods. For instance, Gatta et al. (1991) describe the synthesis of a new series of 4-amino-1-(unsubstituted and chloro or fluoro substituted benzyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-ones (Gatta, Pomponi, & Marta, 1991).
- Chemical Structure Analysis : Quiroga et al. (1998, 2001) explored the reaction of different compounds with dimedone and p-substituted benzaldehydes, leading to the formation of tricyclic linear 4-aryl-7,7-dimethyl-4,7,8,9-tetrahydro-6H-pyrazolo[3,4-b]quinolin-5-ones (Quiroga, Insuasty, Hormaza, Saitz, & Jullian, 1998), (Quiroga, Mejía, Insuasty, Abonía, Nogueras, Sánchez, Cobo, & Low, 2001).
Green Chemistry Approaches
- Environmentally Friendly Synthesis : Devi et al. (2020) reported a green, efficient protocol for the synthesis of tetrahydro-1H-pyrazolo-[3,4-b]-quinolin-5(4H)-ones, highlighting the environmental benefits of this method (Devi, Nagaraju, Maddila, & Jonnalagadda, 2020).
Biological and Pharmacological Activities
- Apoptosis Induction in Cancer Cells : Zhang et al. (2008) discovered a series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as potent inducers of apoptosis in cancer cells, highlighting their potential in cancer therapy (Zhang, Claassen, Crogran-Grundy, Tseng, Drewe, & Cai, 2008).
- Inhibition of Acetylcholinesterase (AChE) : Sumesh et al. (2020) synthesized pyrano[2,3-f]pyrazolo[3,4-b]quinoline-3-carbonitriles, demonstrating significant AChE inhibitory activity, with potential implications in neurodegenerative diseases (Sumesh, Kumar, Almansour, Suresh Kumar, & Ashraf, 2020).
Fluorescent Molecular Sensors
- Fluorophore-Based Sensors : Rurack et al. (2002) utilized the 1,3-diphenyl-1H-pyrazolo[3,4-b]-quinoline chromophore for constructing brightly fluorescent molecular sensors, demonstrating its utility in detecting metal ions (Rurack, Danel, Rotkiewicz, Grabka, Spieles, & Rettig, 2002).
properties
IUPAC Name |
4-amino-1-(3-fluorophenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c17-9-3-1-4-10(7-9)21-16-11(8-19-21)15(18)14-12(20-16)5-2-6-13(14)22/h1,3-4,7-8H,2,5-6H2,(H2,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVLTGNQUSXYQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC(=CC=C4)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1-(3-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.